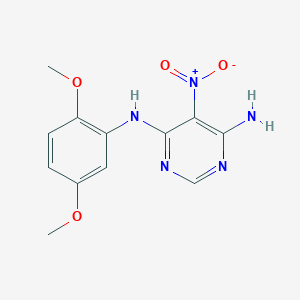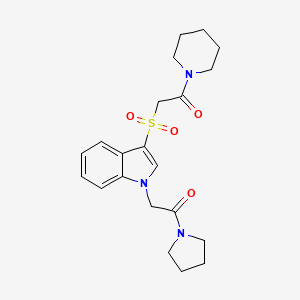![molecular formula C17H18FN5OS B2797444 N-tert-butyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide CAS No. 893911-82-5](/img/structure/B2797444.png)
N-tert-butyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-tert-butyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide” is a compound that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It’s part of a new set of small molecules designed and synthesized as novel CDK2 targeting compounds .
Synthesis Analysis
The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The reaction mixture was vortexed and the absorbance was determined spectrophotometrically at 517 nm after 30 min .Applications De Recherche Scientifique
Potential in Psoriasis Treatment
N-tert-butyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide and its derivatives have been investigated for their potential in treating psoriasis. Studies have shown that certain pyrazolo[3,4-d]pyrimidine derivatives, similar in structure, exhibit significant antipsoriatic effects in animal models. These compounds, including potent FLT3 inhibitors, demonstrated no recurrence of psoriasis symptoms after treatment. The detailed mechanisms of action of these compounds were also investigated, suggesting their potential as drug candidates for psoriasis treatment (Li et al., 2016).
Anticancer Properties
Research has also explored the anticancer properties of pyrazolo[3,4-d]pyrimidine analogues. These compounds have been studied for their ability to inhibit cell growth and induce apoptosis in cancer cells by interfering with the phosphorylation of Src, a protein involved in cancer progression. Some pyrazolo[3,4-d]pyrimidine derivatives have been found to be more effective than reference compounds in inhibiting cell proliferation and inducing apoptosis, suggesting their potential as anticancer agents (Carraro et al., 2006).
Antimicrobial Activity
Several studies have synthesized new heterocycles incorporating pyrazolo[3,4-d]pyrimidine moieties to evaluate their antimicrobial activities. These compounds have shown moderate to outstanding activity against various bacteria and fungi, indicating their potential as antimicrobial agents. The synthesis of these compounds and their characterization through various analytical methods have provided valuable insights into their structural and functional properties (Bondock et al., 2008).
Neuroinflammation Imaging
Pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their potential in neuroinflammation imaging. These compounds, designed as ligands for the translocator protein 18 kDa (TSPO), have been synthesized and evaluated for their ability to bind to TSPO, an early biomarker of neuroinflammatory processes. Some of these derivatives have shown promising results in positron emission tomography (PET) imaging studies, highlighting their potential application in the detection and monitoring of neuroinflammatory diseases (Damont et al., 2015).
Orientations Futures
This compound is part of a new set of small molecules designed and synthesized as novel CDK2 targeting compounds . Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . This suggests that these compounds, including “N-tert-butyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide”, could have potential applications in cancer treatment .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been reported to have significant biological and pharmacological activities . They have been associated with antiviral, antimicrobial, and antitumor activities .
Mode of Action
These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
Related compounds have been shown to affect various pathways involved in cell proliferation, apoptosis, and immune response .
Pharmacokinetics
The tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations . The fluorophenyl group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution .
Result of Action
Compounds with similar structures have been reported to exhibit anticancer activity, suggesting that this compound may also have potential therapeutic effects .
Propriétés
IUPAC Name |
N-tert-butyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5OS/c1-17(2,3)22-14(24)9-25-16-13-8-21-23(15(13)19-10-20-16)12-6-4-11(18)5-7-12/h4-8,10H,9H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBRJTQOGUUQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,6-difluorobenzamide](/img/structure/B2797361.png)
![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2797363.png)
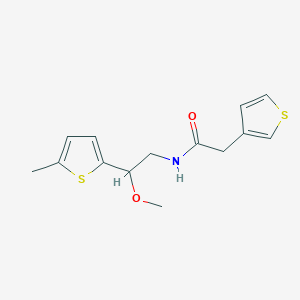
![2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2797367.png)
![7-ethyl-3,9-dimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2797368.png)
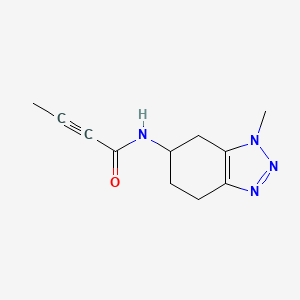
![5-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2797373.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)pivalamide](/img/structure/B2797374.png)
![(E)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2797377.png)
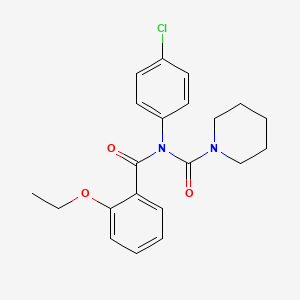
![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2797379.png)
![N-(3,4-dimethoxyphenyl)-2-(4-isopentyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2797380.png)
